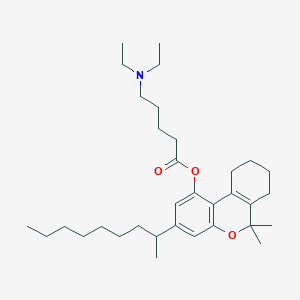

![molecular formula C56H90N2O17S B10837454 [(1S,24E)-1-hydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-18-yl] 2-(dimethylamino)acetate;methanesulfonic acid](/img/structure/B10837454.png)

[(1S,24E)-1-hydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-18-yl] 2-(dimethylamino)acetate;methanesulfonic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

TAFA-93は、メカニズム的標的ラパマイシン(mTOR)阻害剤ラパマイシンの新規プロドラッグです。 TAFA-93は、フェーズ1臨床開発を成功裏に完了しており、現在、移植における臓器拒絶反応の予防、自己免疫疾患および腫瘍性疾患の治療、および冠動脈疾患の治療のためのコーティングステントの成分としての可能性について調査されています .

準備方法

TAFA-93の具体的な合成経路および反応条件は、広く公開されていません。 ラパマイシンのプロドラッグとして、ラパマイシン分子を改変して薬物動態特性を高める一連の化学反応によって合成されている可能性があります。 工業生産方法には、化合物の純度と有効性を確保するために、制御された条件下での大規模合成が含まれます .

化学反応の分析

TAFA-93はプロドラッグであるため、体内では生体変換を受けて活性なmTOR阻害剤であるラパマイシンを放出します。 TAFA-93が受ける反応の種類には、以下が含まれます。

加水分解: プロドラッグは加水分解されて活性薬物を放出します。

酸化および還元: これらの反応は、化合物の代謝中に発生する可能性があります。

置換: TAFA-93を作成するためのラパマイシン分子への化学修飾は、おそらく置換反応が含まれています。

これらの反応で使用される一般的な試薬および条件には、さまざまな有機溶媒、触媒、および温度やpH制御などの特定の反応条件が含まれます。 これらの反応から生成される主な生成物は、活性なmTOR阻害剤であるラパマイシンです .

科学研究への応用

TAFA-93は、次のようないくつかの科学研究への応用があります。

化学: プロドラッグ設計と生体変換を研究するためのモデル化合物として使用されます。

生物学: 細胞の成長と代謝の主要な調節因子であるmTORを含む細胞経路に対する効果について調査されています。

医学: 移植における臓器拒絶反応の予防、自己免疫疾患の治療、および冠動脈疾患の治療のためのコーティングステントの成分としての可能性について探求されています。

科学的研究の応用

TAFA-93 has several scientific research applications, including:

Chemistry: Used as a model compound to study prodrug design and biotransformation.

Biology: Investigated for its effects on cellular pathways involving mTOR, which is a key regulator of cell growth and metabolism.

Medicine: Explored for its potential in preventing organ rejection in transplantation, treating autoimmune diseases, and as a component of coated stents for coronary artery disease.

Industry: Potential use in the pharmaceutical industry for the development of new therapeutic agents targeting mTOR

作用機序

TAFA-93は、活性なmTOR阻害剤であるラパマイシンに変換されることで効果を発揮します。 mTOR経路は、細胞の成長、増殖、および生存の調節に関与しています。 mTORを阻害することで、TAFA-93は免疫応答を抑制することができ、これは臓器拒絶反応の予防や自己免疫疾患の治療に有益です。 TAFA-93の分子標的は、mTORシグナル伝達経路の主要な構成要素であるmTOR複合体1(mTORC1)およびmTOR複合体2(mTORC2)です .

類似の化合物との比較

TAFA-93は、プロドラッグとしての性質により、他のmTOR阻害剤と比べてユニークです。この性質により、薬物動態特性が向上し、活性薬物の標的デリバリーが可能になります。 類似の化合物には、以下が含まれます。

ラパマイシン: TAFA-93から放出される活性薬物。

エベロリムス: 移植と腫瘍学で使用される別のmTOR阻害剤。

テムシロリムス: 腎細胞がんの治療に使用されるmTOR阻害剤。

TAFA-93のユニークさは、プロドラッグとして設計されていることにあります。これは、親化合物であるラパマイシンと比較して、バイオアベイラビリティの向上と副作用の軽減が期待できます .

類似化合物との比較

TAFA-93 is unique compared to other mTOR inhibitors due to its prodrug nature, which allows for improved pharmacokinetic properties and targeted delivery of the active drug. Similar compounds include:

Rapamycin: The active drug released from TAFA-93.

Everolimus: Another mTOR inhibitor used in transplantation and oncology.

Temsirolimus: An mTOR inhibitor used in the treatment of renal cell carcinoma.

TAFA-93’s uniqueness lies in its design as a prodrug, which can potentially offer better bioavailability and reduced side effects compared to its parent compound, rapamycin .

特性

Key on ui mechanism of action |

TAFA-93 has distinct mechanism of action than calcineurin inhibitors such as ISA247, Isotechnika’s lead drug. It has the pontential to be administered as a complementary therapy along with ISA247 in the prevention of organ rejection after transplantation. |

|---|---|

分子式 |

C56H90N2O17S |

分子量 |

1095.4 g/mol |

IUPAC名 |

[(1S,24E)-1-hydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-18-yl] 2-(dimethylamino)acetate;methanesulfonic acid |

InChI |

InChI=1S/C55H86N2O14.CH4O3S/c1-33-18-14-13-15-19-34(2)45(66-10)30-41-23-21-39(7)55(65,71-41)52(62)53(63)57-25-17-16-20-42(57)54(64)69-46(36(4)28-40-22-24-43(58)47(29-40)67-11)31-44(59)35(3)27-38(6)50(70-48(60)32-56(8)9)51(68-12)49(61)37(5)26-33;1-5(2,3)4/h13-15,18-19,27,33,35-37,39-43,45-47,50-51,58,65H,16-17,20-26,28-32H2,1-12H3;1H3,(H,2,3,4)/b15-13?,18-14+,34-19?,38-27?;/t33?,35?,36?,37?,39?,40?,41?,42?,43?,45?,46?,47?,50?,51?,55-;/m0./s1 |

InChIキー |

XVNMRKHCSMPLOF-XAWNVHPISA-N |

異性体SMILES |

CC1CCC2CC(C(=CC=C/C=C/C(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)[C@]1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)OC(=O)CN(C)C)OC)C)C)C)OC.CS(=O)(=O)O |

正規SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)OC(=O)CN(C)C)OC)C)C)C)OC.CS(=O)(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(5-chloro-2,4-dimethoxy-phenyl)ethyl]-2-cyclopentyl-5-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-4-hydroxy-3H-pyran-6-one](/img/structure/B10837375.png)

![disodium;2-[8-(carboxylatomethyl)-17-(1H-indol-3-ylmethyl)-14-(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-11-thiophen-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetate](/img/structure/B10837388.png)

![(4R,5S,6S)-3-[[(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-yl]sulfanyl]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B10837402.png)

![disodium;2-[(2R,5S,8S,11R,14S,17R)-8-(carboxylatomethyl)-17-(1H-indol-3-ylmethyl)-14-(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-11-thiophen-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetate](/img/structure/B10837414.png)

![7-[[2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(1H-pyrazol-4-ylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10837426.png)

![ethyl N-[4-[[(2S)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate](/img/structure/B10837429.png)

![(S)-N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)-4-(2-((2S,6R)-2,6-dimethylmorpholino)-2-oxoethyl)-6,6-dimethylmorpholine-3-carboxamide mesylate](/img/structure/B10837437.png)

![[5-(Aminomethyl)-6-(2,2-Dimethylpropyl)-2-Ethyl-4-(4-Methylphenyl)pyridin-3-Yl]acetic Acid](/img/structure/B10837449.png)

![[(2R,3S,4R,5R,6S)-5-[[(2S)-2-acetamido-3-methyl-3-nitrososulfanylbutanoyl]amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B10837455.png)

![18-[7-methoxy-8-methyl-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]quinolin-4-yl]oxy-13-methyl-N-(1-methylcyclopropyl)sulfonyl-2,14-dioxo-3,13,15-triazatricyclo[13.4.0.04,6]nonadec-7-ene-4-carboxamide](/img/structure/B10837457.png)

![[(1R)-1-[[2-[[(2R)-2-acetamido-3-phenylpropanoyl]-cyclopentylamino]acetyl]amino]-4-(diaminomethylideneamino)butyl]boronic acid](/img/structure/B10837465.png)